2-(1-Pyrenyl)ethyl chloroformate

Description

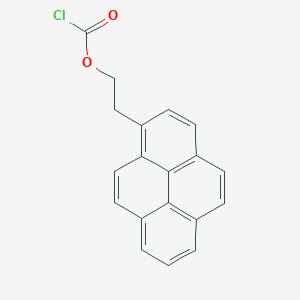

Structure

3D Structure

Properties

IUPAC Name |

2-pyren-1-ylethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClO2/c20-19(21)22-11-10-12-4-5-15-7-6-13-2-1-3-14-8-9-16(12)18(15)17(13)14/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQBZYDZNNCKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583455 | |

| Record name | 2-(Pyren-1-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147357-96-8 | |

| Record name | 2-(Pyren-1-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Pyrenyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Reactivity of 2 1 Pyrenyl Ethyl Chloroformate

Strategies for the Chemical Synthesis of the Compound

The synthesis of 2-(1-pyrenyl)ethyl chloroformate (PEOC) is a multi-step process that begins with the functionalization of the pyrene (B120774) core, followed by the formation of the crucial chloroformate linkage. This fluorescent reagent has gained attention for its utility in the derivatization of biomolecules for analytical purposes. nih.gov

Precursor Synthesis and Pyrene Core Functionalization

The primary precursor for this compound is 2-(1-pyrenyl)ethanol. The synthesis of this alcohol typically starts with the acylation of pyrene to form 1-acetylpyrene (B1266438). This is commonly achieved through a Friedel-Crafts acylation, where pyrene is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. To improve reaction efficiency and minimize the formation of byproducts, phase-transfer catalysts can also be employed.

The resulting 1-acetylpyrene can then be reduced to 1-(1-pyrenyl)ethanol. A common method for this reduction is the use of a Grignard reagent, such as methylmagnesium bromide, which adds to the carbonyl group of the acetylpyrene, followed by an acidic workup to yield the secondary alcohol. masterorganicchemistry.comchemguide.co.uklibretexts.org Alternatively, reduction of 1-acetylpyrene can be achieved using hydride-donating reagents.

Another approach to functionalize the pyrene core involves the use of a pyrene-derived Grignard reagent, 1-pyrenemagnesium bromide, which can be prepared from 1-bromopyrene. aip.org This Grignard reagent can then be reacted with an appropriate electrophile to introduce the desired two-carbon side chain.

Chloroformate Linkage Formation Methodologies

The conversion of 2-(1-pyrenyl)ethanol to this compound involves the reaction of the alcohol with a phosgene (B1210022) equivalent. Phosgene (COCl₂) itself can be used, though its high toxicity necessitates careful handling. rutgers.edu The reaction typically proceeds by adding the alcohol to a cooled solution of phosgene. chemguide.co.uk To mitigate the hazards associated with phosgene gas, solid or liquid phosgene equivalents like triphosgene (B27547) or diphosgene are often preferred in laboratory settings.

The general reaction involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of the chloroformate. This reaction is often carried out in an inert solvent and may be facilitated by the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Mechanisms in Derivatization

This compound is primarily utilized as a derivatizing agent for primary and secondary amines, including amino acids. The key reaction is the formation of a stable carbamate (B1207046) linkage, which incorporates the highly fluorescent pyrene moiety onto the target molecule, enabling sensitive detection in analytical techniques like high-performance liquid chromatography (HPLC). nih.govresearchgate.net

Formation of N-Substituted Carbamates with Amines and Amino Acids

The reaction of this compound with an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion, resulting in the formation of a stable N-substituted carbamate. In the case of amino acids, the derivatization can occur at both the amino and carboxylic acid groups. nih.gov

Kinetics and Thermodynamics of Carbamate Bond Formation

Detailed kinetic and thermodynamic data for the reaction of this compound are not extensively reported in the literature. However, studies on analogous reactions, such as the reaction of ethyl chloroformate with anilines, provide insight into the mechanism. The reaction is typically second-order, being first-order with respect to both the chloroformate and the amine. The reaction proceeds through a two-step addition-elimination mechanism. nih.gov

The thermodynamics of carbamate formation from chloroformates are generally favorable, leading to high reaction yields. For the related reaction of CO2 with amines, the carbamate formation is an exothermic process. researchgate.net The large, conjugated pyrene group in PEOC may influence the energetics of the transition state and the stability of the resulting carbamate.

Reaction Selectivity and Efficiency Considerations

The derivatization of amino acids with chloroformates like ethyl chloroformate has been shown to be highly efficient, with reaction efficiencies reported to be between 82% and 99.9% for standard amino acids. nih.gov This high efficiency is crucial for quantitative analysis. The reaction conditions, such as pH, temperature, and reaction time, can be optimized to ensure complete derivatization. nih.gov

In terms of selectivity, chloroformate reagents generally react readily with both primary and secondary amines. In mixtures containing both types of amines, competitive reactions will occur. The relative reactivity will depend on the steric hindrance around the amine nitrogen and its nucleophilicity. Generally, primary amines are more reactive than sterically hindered secondary amines. The bulky pyrene group in this compound may enhance selectivity for less sterically hindered amines.

Reactivity with Other Nucleophilic Species in Organic Synthesis

As an activated carbonyl compound, this compound readily reacts with a variety of nucleophiles beyond primary and secondary amines. The electron-withdrawing nature of the chlorine atom polarizes the carbonyl bond, making the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is the basis for its use as a derivatization agent.

One important class of nucleophiles that reacts with PEOC are thiols (mercaptans) . Thiols are sulfur analogs of alcohols and are known to be excellent nucleophiles in organic reactions. chemistrysteps.commasterorganicchemistry.com The reaction of a thiol (R-SH) with PEOC results in the formation of a thiocarbonate ester, with the concomitant release of hydrogen chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the chloroformate. The resulting tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group. Thiolates (R-S⁻), the conjugate bases of thiols, are even more potent nucleophiles and react rapidly with PEOC. chemistrysteps.commasterorganicchemistry.com

The general reaction can be represented as:

Pyrene-CH₂CH₂-O-C(=O)Cl + R-SH → Pyrene-CH₂CH₂-O-C(=O)S-R + HCl

This reactivity with thiols allows for the fluorescent labeling of cysteine residues in peptides and proteins, as well as other thiol-containing biomolecules.

Other significant nucleophiles in organic synthesis include alcohols and phenols . While the primary application of PEOC is the derivatization of amines, it can also react with alcohols and phenols to form carbonates. However, the reactivity of alcohols is generally lower than that of amines, and the reaction often requires the presence of a base to deprotonate the alcohol, forming the more nucleophilic alkoxide.

The reaction with an alcohol (R'-OH) can be described as:

Pyrene-CH₂CH₂-O-C(=O)Cl + R'-OH → Pyrene-CH₂CH₂-O-C(=O)O-R' + HCl

Similarly, carboxylates , the conjugate bases of carboxylic acids, can react with PEOC to form mixed anhydrides. These anhydrides are themselves reactive species and can be used in further synthetic transformations.

Derivatization Optimization for Research Applications

The efficiency and reliability of analytical methods relying on derivatization with this compound are critically dependent on the optimization of the reaction conditions. Factors such as pH, solvent, and temperature can significantly impact the yield, purity, and stability of the resulting derivatives.

Influence of Reaction Conditions (e.g., pH, solvent, temperature)

The derivatization of nucleophiles with PEOC is a nuanced process where the interplay of various reaction parameters dictates the outcome. A systematic optimization of these conditions is crucial for achieving high yields and reproducible results, particularly in the analysis of complex biological samples. nih.gov

Solvent: The choice of solvent is another key factor influencing the derivatization reaction. The solvent must be able to dissolve both the analyte and the derivatizing reagent. For many biological applications, a mixture of an aqueous buffer and an organic solvent is employed. The organic solvent, often acetonitrile (B52724) or a similar polar aprotic solvent, helps to solubilize the PEOC reagent, while the aqueous buffer maintains the desired pH. The polarity of the solvent can also influence the reaction rate by stabilizing or destabilizing the transition state of the nucleophilic attack.

Temperature and Reaction Time: The rate of the derivatization reaction is also dependent on temperature. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to the degradation of the reactants or the derivatized products. A study on the derivatization of biogenic polyamines with PEOC found that the reaction could be effectively carried out at room temperature, with the reaction time being an important variable to optimize for complete derivatization. nih.gov The optimal temperature and time are often determined empirically for each specific application to ensure complete reaction without significant side-product formation.

The following table summarizes the influence of key reaction conditions on the derivatization with PEOC:

| Reaction Condition | Influence on Derivatization | General Recommendations |

| pH | Affects the nucleophilicity of amines and the stability of the chloroformate. | Optimal pH is typically basic (8-10) for amine derivatization to ensure the presence of the free amine. |

| Solvent | Affects the solubility of reactants and can influence reaction rates. | A mixture of an aqueous buffer and a polar aprotic organic solvent (e.g., acetonitrile) is often used. |

| Temperature | Influences the rate of reaction and the stability of reactants and products. | Often performed at room temperature or slightly elevated temperatures to ensure complete reaction without degradation. |

| Reaction Time | Determines the extent of the derivatization reaction. | Should be optimized to ensure complete derivatization without the formation of significant side products. |

Strategies for Maximizing Derivatization Yield and Purity

Achieving high yields and purity of the derivatized products is paramount for accurate and sensitive analysis. Several strategies can be employed to optimize the derivatization process with this compound.

One of the primary strategies is the use of an excess of the derivatizing reagent . By using a molar excess of PEOC relative to the analyte, the equilibrium of the reaction can be shifted towards the formation of the product, thereby maximizing the yield. The unreacted excess reagent and its hydrolysis byproducts can then be removed during the sample workup or chromatographic separation.

Efficient mixing of the reactants is also crucial, especially in biphasic solvent systems. Vigorous vortexing or sonication can be used to ensure that the analyte and the derivatizing reagent come into close contact, facilitating a complete and rapid reaction.

The purity of the derivatized product is often enhanced by a careful workup procedure. This may involve liquid-liquid extraction to separate the derivatized analyte from excess reagent and other interfering substances. For example, after derivatization, the pyrene-labeled product, being more hydrophobic, can be extracted into an organic solvent, leaving behind more polar impurities in the aqueous phase.

Chromatographic purification is a powerful technique for isolating the desired derivative and ensuring high purity. High-performance liquid chromatography (HPLC) is commonly used, not only for the analysis of the derivatized products but also for their purification on a preparative scale. The choice of the stationary and mobile phases can be optimized to achieve a good separation of the derivatized analyte from any unreacted starting materials or side products.

Finally, ensuring the stability of the derivatized product is critical for reliable analysis. The storage conditions of the derivatized sample, such as temperature and exposure to light, should be controlled to prevent degradation before analysis. The inherent stability of the carbamate or thiocarbonate bond formed upon derivatization with PEOC contributes to the robustness of the analytical methods.

Spectroscopic and Photophysical Characterization of Derivatized Species

Advanced Fluorescence Spectroscopy of Pyrenyl Conjugates

Fluorescence spectroscopy is a primary tool for characterizing pyrenyl-labeled molecules due to the exquisite sensitivity of the pyrene (B120774) fluorophore to its local environment. nih.gov Pyrene's high extinction coefficient and long fluorescence lifetime (often exceeding 100 ns) make it an ideal probe for studying molecular interactions and conformations at physiologically relevant concentrations. nih.govnih.gov

The fluorescence emission spectrum of a pyrene-derivatized molecule in a dilute solution, where pyrene units are isolated, is characterized by a well-resolved vibronic fine structure. This "monomer" emission typically displays five distinct peaks located at approximately 375, 379, 385, 395, and 410 nm. nih.gov The shape and intensity of this spectrum are highly informative.

The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, is a critical parameter. For pyrene and its derivatives, the quantum yield can be quite high but is strongly influenced by the surrounding environment, including solvent polarity and the nature of the molecule to which it is attached. nih.govresearchgate.net For instance, the quantum yield of some pyrene derivatives has been observed to increase in polar solvents, a phenomenon attributed to changes in the rates of intersystem crossing. researchgate.net The measurement of quantum yield provides a quantitative assessment of how the local environment affects the excited state of the pyrene probe. researchgate.net

| Solvent | Typical Monomer Emission Maxima (nm) | Reported Quantum Yield (ΦF) Range for Derivatives |

|---|---|---|

| Cyclohexane | ~377 | 0.32 (unsubstituted pyrene) |

| Dichloromethane (DCM) | ~396-402 | Up to 0.74 or higher mdpi.com |

| Acetonitrile (B52724) (MeCN) | ~398 | Variable, can be high mdpi.com |

| Methanol (MeOH) | ~400 | 0.36 for certain derivatives nih.gov |

A hallmark of pyrene fluorescence is its ability to form an "excimer," or excited-state dimer. glenresearch.com This occurs when an excited-state pyrene molecule comes into close spatial proximity (within approximately 10 Å) with a ground-state pyrene molecule. nih.gov This interaction results in the appearance of a new, broad, and unstructured emission band that is significantly red-shifted from the monomer emission, typically centered around 460-475 nm. nih.govnih.gov

The formation of an excimer can be an intramolecular event (between two pyrene probes on the same molecule) or an intermolecular event (between probes on different molecules). The ratio of the excimer fluorescence intensity (IE) to the monomer fluorescence intensity (IM) is a highly sensitive measure of the distance and flexibility between the pyrene units. nih.gov This IE/IM ratio is widely used to study:

Protein Conformation: By labeling a protein at two specific sites, changes in the IE/IM ratio can reveal conformational changes that bring those sites closer together or move them farther apart. nih.govnih.gov

Polymer Dynamics: In polymers tagged with pyrene derivatives, the IE/IM ratio provides information on chain folding, coiling, and inter-chain interactions.

Nucleic Acid Hybridization: Probes designed with pyrene labels can signal the hybridization of DNA or RNA strands by an increase in excimer fluorescence as the pyrenes are brought into proximity. glenresearch.com

A decrease in excimer emission often indicates a greater separation between the pyrene moieties, providing a powerful tool for analyzing structural dynamics. nih.gov

The vibronic fine structure of the pyrene monomer emission is remarkably sensitive to the polarity of its immediate microenvironment, a phenomenon known as the Ham effect. researchgate.net Specifically, the ratio of the intensity of the first vibronic peak (Band I, ~375 nm) to that of the third vibronic peak (Band III, ~385 nm), denoted as the I₁/I₃ ratio, serves as a reliable indicator of local polarity.

In nonpolar solvents like cyclohexane, the I₁/I₃ ratio is low (typically < 0.7), and the vibronic bands are sharp and well-defined. As the solvent polarity increases, the intensity of the I₁ band increases significantly relative to the I₃ band, leading to a higher I₁/I₃ ratio (up to ~1.9 in highly polar environments like DMSO). This effect allows pyrene conjugates to be used as probes to determine the polarity of unknown microenvironments, such as the hydrophobic core of a micelle, the interior of a protein, or a lipid bilayer. rsc.orgmdpi.com

| Solvent | Dielectric Constant (Approx.) | Typical I₁/I₃ Ratio |

|---|---|---|

| n-Hexane | 1.9 | ~0.6 |

| Toluene | 2.4 | ~0.8 |

| Dichloromethane | 9.1 | ~1.2 |

| Ethanol | 24.6 | ~1.4 |

| Acetonitrile | 37.5 | ~1.6 |

| Dimethylformamide (DMF) | 36.7 | ~1.8 |

Ultraviolet-Visible Absorption Spectroscopy in Conjugate Characterization

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique used to confirm the successful labeling of a molecule with the pyrenyl group and to quantify the concentration of the resulting conjugate. The pyrene chromophore possesses a distinct and characteristic absorption spectrum with several sharp, well-defined bands. rsc.org

Typically, the spectrum exhibits strong absorption maxima in the UV region, with a prominent peak often observed around 335-345 nm. researchgate.netresearchgate.net The presence of these characteristic pyrene absorption bands in the spectrum of the purified conjugate serves as direct evidence of successful derivatization. While the fundamental shape of the spectrum is retained, conjugation to another molecule can cause minor shifts in the peak positions (bathochromic or hypsochromic shifts) and changes in the molar extinction coefficients. nih.gov These shifts can themselves be informative about the electronic coupling between the pyrene moiety and the molecule to which it is attached. glenresearch.com

Structural Elucidation via Nuclear Magnetic Resonance and Mass Spectrometry

While fluorescence and UV-Vis spectroscopy probe the electronic properties of the pyrene tag, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the precise chemical structure of the derivatized species. MS is used to verify the correct molecular weight of the final conjugate, confirming the addition of the 2-(1-pyrenyl)ethyl carbamate (B1207046) group. nih.govnih.gov

¹H and ¹³C NMR spectroscopy provide unambiguous confirmation of the covalent structure of molecules derivatized with 2-(1-pyrenyl)ethyl chloroformate. The resulting 2-(1-pyrenyl)ethyl carbamate moiety has a distinct set of signals that can be identified in the NMR spectra of the conjugate.

In the ¹H NMR spectrum , the following characteristic signals are expected:

Pyrene Aromatic Region: A complex multiplet pattern in the downfield region, typically between δ 8.5 and 7.8 ppm, corresponding to the nine protons of the pyrene ring system. mdpi.com

Ethyl Linker: Two triplets, corresponding to the two methylene (B1212753) (-CH₂-) groups of the ethyl chain. The methylene group adjacent to the pyrene ring (Py-CH₂-) would appear at a different chemical shift than the methylene group adjacent to the carbamate oxygen (-CH₂-O-).

In the ¹³C NMR spectrum , key signals for the attached group include:

Pyrene Carbons: Multiple signals in the aromatic region (typically δ 120-135 ppm) corresponding to the sixteen carbons of the pyrene ring.

Carbamate Carbonyl: A signal in the downfield region (e.g., ~δ 155 ppm) characteristic of a carbonyl carbon in a carbamate or carbonate environment. bas.bg

Ethyl Linker Carbons: Two distinct signals in the aliphatic region for the two methylene carbons of the ethyl linker.

The presence and integration of these specific signals, along with those of the parent molecule, provide definitive proof of the conjugate's structure and purity. Two-dimensional NMR techniques, such as COSY and HMBC, can be used for complete and unambiguous assignment of all proton and carbon signals. bas.bg

| Nucleus | Structural Unit | Expected Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|---|

| ¹H | Pyrene Ring (Ar-H) | ~7.8 - 8.5 | Complex multiplets for 9 aromatic protons. mdpi.com |

| Ethyl Linker (-CH₂CH₂-) | ~3.5 - 4.5 | Two distinct multiplets (e.g., triplets) for the two methylene groups. | |

| ¹³C | Pyrene Ring (Ar-C) | ~120 - 135 | Multiple signals for aromatic carbons. |

| Carbamate Carbonyl (C=O) | ~153 - 158 | Single signal for the carbamate carbonyl carbon. bas.bg | |

| Ethyl Linker (-CH₂CH₂-) | ~30 - 70 | Two distinct signals for the two aliphatic carbons. |

Applications in Advanced Analytical and Bioanalytical Research

Pre-column Derivatization in Liquid Chromatography with Fluorescence Detection

One of the primary applications of 2-(1-Pyrenyl)ethyl chloroformate is as a pre-column derivatization reagent in high-performance liquid chromatography (HPLC) coupled with fluorescence detection. This technique involves chemically modifying the analytes of interest before they are introduced into the chromatography system. The addition of the pyrene (B120774) group from PEOC to non-fluorescent or weakly fluorescent molecules renders them highly fluorescent, thereby significantly increasing the sensitivity and selectivity of their detection.

Quantification of Amino Acids and Peptides in Complex Matrices

The derivatization of amino acids and peptides with fluorescent tags is a well-established strategy to overcome the challenges associated with their detection, as many of these biomolecules lack a native chromophore or fluorophore. While the broader class of chloroformates is known for reacting with the amino groups of amino acids and peptides, the use of PEOC offers the advantage of introducing a highly fluorescent and photostable pyrene tag. This allows for the sensitive quantification of these essential building blocks of life in complex biological samples. The reaction of PEOC with an amino acid results in the formation of a stable, fluorescent N-pyrenylethoxycarbonyl amino acid derivative, which can be readily separated and quantified by reversed-phase HPLC.

Analysis of Biogenic Polyamines and Amines

A notable and well-documented application of PEOC is in the analysis of biogenic polyamines. These low-molecular-weight aliphatic polycations are involved in numerous cellular processes, and their levels can be indicative of certain physiological and pathological states. A key study demonstrated the successful use of PEOC for the separation and detection of biogenic polyamines in hydrolyzed human serum samples by HPLC with fluorescence detection. nih.gov The method involves the derivatization of polyamines such as putrescine, cadaverine, spermidine, and spermine (B22157) with PEOC.

The resulting fluorescent derivatives are then separated on a C18 column using a gradient elution system. The fluorescence of the pyrene tag allows for highly sensitive detection, with reported detection limits being more favorable than those obtained with other common derivatizing agents like 9-fluorenylmethyl chloroformate (FMOC). nih.gov The optimization of the derivatization and chromatographic conditions is crucial for achieving reliable and reproducible results.

| Parameter | Optimized Condition |

| Derivatization Reagent | This compound (PEOC) |

| Analytes | Biogenic Polyamines (e.g., Putrescine, Cadaverine, Spermidine) |

| Detection Method | Fluorescence Detection |

| Excitation Wavelength | Typically around 340 nm |

| Emission Wavelength | Typically around 380 nm and 400 nm |

| Chromatographic Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water or buffer |

| This table summarizes the typical conditions for the analysis of biogenic polyamines using PEOC derivatization followed by HPLC with fluorescence detection. |

Method Development and Validation in Chromatographic Separations

The development of robust analytical methods using PEOC requires careful optimization of several parameters to ensure accuracy and precision. Key aspects of method development and validation include:

Optimization of Derivatization Conditions: This involves studying the effect of pH, reaction time, temperature, and reagent concentration on the derivatization efficiency. For instance, the derivatization of biogenic polyamines with PEOC has been optimized to proceed efficiently at a specific pH and temperature to ensure complete reaction. nih.gov

Chromatographic Separation: The choice of the stationary phase (column) and the mobile phase composition, including the gradient program, is critical for resolving the derivatized analytes from each other and from potential interferences in the sample matrix.

Validation Parameters: A fully validated method will have established linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). For the analysis of biogenic polyamines with PEOC, linear ranges and favorable detection limits have been reported. nih.gov

Development of Pyrene-Based Fluorescent Probes and Sensors

The intrinsic photophysical properties of the pyrene moiety make it an excellent building block for the creation of fluorescent probes and sensors. nih.gov Pyrene exhibits a long fluorescence lifetime and its emission is highly sensitive to the polarity of its microenvironment. Furthermore, it can form excited-state dimers, known as excimers, which have a distinct, red-shifted emission spectrum. This excimer formation is dependent on the proximity of two pyrene molecules, a property that can be exploited to probe molecular interactions and conformational changes. datapdf.comresearchgate.net

Design and Synthesis of Chemosensors for Specific Analytes

While direct synthesis of chemosensors starting from this compound is not extensively documented in readily available literature, the general principle involves covalently linking the pyrene fluorophore to a recognition element that selectively binds to a specific analyte. The binding event would then trigger a change in the fluorescence properties of the pyrene tag, such as a shift in emission wavelength, a change in fluorescence intensity (turn-on or turn-off), or a change in the ratio of monomer to excimer emission. This change serves as the analytical signal. The chloroformate group of PEOC is a reactive handle that could potentially be used to attach the pyrene-ethyl group to various molecules containing nucleophilic functional groups (e.g., amines, alcohols, thiols) to construct such sensors.

Application in Monitoring Protein Conformation and Interactions

Pyrene and its derivatives are widely used as fluorescent labels to study protein structure and dynamics. datapdf.comresearchgate.net By covalently attaching a pyrene probe to a specific site on a protein, researchers can monitor changes in the local environment of the probe, which reflect conformational changes in the protein. For example, a change in the polarity of the probe's environment, as reported by the pyrene monomer emission spectrum, can indicate that a particular region of the protein has become more or less exposed to the aqueous solvent. datapdf.com

Furthermore, the phenomenon of pyrene excimer fluorescence is a powerful tool for studying protein-protein interactions or large conformational changes that bring two pyrene-labeled sites into close proximity (within ~10 Å). datapdf.comresearchgate.net If two proteins, each labeled with a pyrene probe, interact, the proximity of the probes can lead to the formation of an excimer, resulting in a new emission band at a longer wavelength. The intensity of this excimer emission can be used to quantify the extent of protein association. Although specific examples detailing the use of PEOC for this purpose are not prominent, its reactive chloroformate group makes it a potential candidate for introducing the pyrene label onto proteins containing reactive amino or hydroxyl groups.

| Property of Pyrene | Analytical Application |

| Environment-sensitive monomer fluorescence | Monitoring changes in local protein polarity and folding/unfolding. |

| Excimer formation | Detecting protein-protein interactions and large conformational changes. |

| Long fluorescence lifetime | Allows for time-resolved fluorescence measurements to study protein dynamics. |

| This table highlights the key fluorescence properties of the pyrene moiety and their applications in protein studies. |

Förster Resonance Energy Transfer (FRET) Systems Incorporating Pyrene

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that are in close proximity (typically within 10 nanometers). The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making FRET a powerful tool for studying molecular interactions and conformations. Pyrene is often employed as a FRET donor due to its favorable spectral properties.

In the context of FRET, pyrene derivatives can be paired with a variety of acceptor molecules. For instance, research has demonstrated efficient FRET from a pyrene donor to a perylene (B46583) acceptor in nucleic acid hybridization assays. nih.gov In these systems, the pyrene and perylene labels are brought into close proximity upon the hybridization of complementary DNA strands, leading to a high FRET efficiency. nih.gov Another example involves the use of pyrene as a donor with BODIPY as an acceptor, where the emission of pyrene is almost entirely quenched, and a strong emission from the BODIPY unit is observed, indicating a highly efficient FRET process. mdpi.com

The tryptophan-pyrene pair is another commonly used FRET system. For example, in the study of chitosan-based nanoparticles, the FRET effect between tryptophan and covalently attached pyrene was used to monitor the gelation process in real-time. mdpi.com As the chitosan (B1678972) polymer chains aggregated during gelation, the distance between the donor (tryptophan) and the acceptor (pyrene) decreased, resulting in an observable FRET signal. mdpi.com This approach provides a specific and sensitive method for elucidating the formation of nanogels. mdpi.com

While the direct use of This compound in published FRET studies is not extensively documented, its structure is highly amenable to such applications. The chloroformate group allows for its covalent attachment to various molecules of interest, including proteins, nucleic acids, and other biomolecules containing amine or hydroxyl groups. Once conjugated, the pyrene moiety can serve as a FRET donor to a suitable acceptor, enabling the study of a wide range of biological processes.

| Donor | Acceptor | Application | Reference |

| Pyrene | Perylene | Nucleic acid hybridization assays | nih.gov |

| Pyrene | BODIPY | Characterization of dendritic molecules | mdpi.com |

| Tryptophan | Pyrene | Monitoring nanogel formation | mdpi.com |

| Pyrene | SYBR Green I | Label-free DNA sequence detection | figshare.com |

Functionalization of Polymeric Materials

The ability to modify the properties of polymers by introducing functional groups is a cornerstone of materials science. This compound serves as a versatile reagent for the functionalization of polymers, imparting the desirable photophysical properties of the pyrene moiety onto the macromolecular structure.

Covalent Attachment to Polymer Chains via Carbamate (B1207046) Linkages

The reaction between a chloroformate and an amine to form a stable carbamate linkage is a well-established and efficient method for covalent modification. nih.govThis compound can be readily employed to functionalize polymers containing primary or secondary amine groups. This reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of a carbamate bond.

This strategy allows for the straightforward incorporation of the pyrene fluorophore onto a variety of polymer backbones. For example, polymers such as polyethyleneimine (PEI) or poly(L-lysine), which possess abundant primary amine groups, can be functionalized with This compound . The resulting pyrene-labeled polymers can then be utilized in a range of applications, from fluorescent sensors to drug delivery systems. The degree of functionalization can often be controlled by adjusting the stoichiometry of the reactants.

The formation of the carbamate linkage can be confirmed using various spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, where the appearance of a characteristic carbamate carbonyl stretching band would be observed. Nuclear magnetic resonance (NMR) spectroscopy can also provide definitive evidence of successful functionalization through the appearance of signals corresponding to the pyrene and ethyl linker protons in the polymer spectrum.

Integration into "Click" Chemistry Frameworks for Functional Polymers

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. While This compound itself is not a direct participant in the most common click reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), it can be used to introduce a pyrene moiety into a polymer that has been previously functionalized with a click-compatible handle.

Alternatively, the This compound can be modified to contain a click-reactive group. For instance, the chloroformate could be reacted with a small molecule containing both an amine and an alkyne or azide (B81097) group. The resulting pyrene-containing molecule with a click-reactive handle could then be attached to a polymer containing the complementary click functionality.

A more direct approach involves the use of pyrene derivatives that are already equipped for click chemistry. For example, researchers have introduced pyrene into polymers through thiol-ene click reactions. rsc.org In these studies, a polymer with pendant ene groups is reacted with a thiol-containing pyrene derivative. This method allows for the precise and efficient labeling of polymers with pyrene. rsc.org Similarly, azido-functionalized polysulfones have been coupled with propargylpyrene via a copper-catalyzed azide/alkyne click reaction. itu.edu.tr

Creation of Advanced Materials with Tunable Photophysical Properties

The incorporation of pyrene into polymeric materials via reagents like This compound opens the door to creating advanced materials with photophysical properties that can be tuned for specific applications. The fluorescence of pyrene is highly sensitive to its local environment, a phenomenon that can be exploited to probe the structure and dynamics of polymer chains.

One of the most notable features of pyrene is its ability to form excimers. An excimer is a short-lived dimeric species formed between an excited-state fluorophore and a ground-state fluorophore of the same kind. Pyrene monomers exhibit a structured fluorescence emission in the 370-400 nm range, while the excimer displays a broad, structureless emission at longer wavelengths (around 480 nm). The ratio of the excimer to monomer fluorescence intensity (IE/IM) is a direct measure of the proximity of pyrene units.

By controlling the concentration and distribution of pyrene moieties along a polymer chain, it is possible to tune the IE/IM ratio. rsc.org This allows for the development of materials that can act as sensors for changes in polymer conformation, such as those induced by temperature, pH, or the presence of specific analytes. For instance, a polymer that undergoes a coil-to-globule transition upon a change in temperature would exhibit a significant change in pyrene excimer emission as the pyrene units are brought closer together in the collapsed state.

Furthermore, the electronic properties of the pyrene moiety itself can be tuned by introducing different substituents onto the pyrene ring. nih.govacs.org This can lead to shifts in the absorption and emission wavelengths, as well as changes in the fluorescence quantum yield. rsc.org While This compound has an unsubstituted pyrene core, the principles of substituent effects can guide the design of new pyrene-based chloroformates with tailored photophysical properties for specific material applications. For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO-LUMO energy gap of the pyrene system. nih.govacs.org

| Polymer Functionalization Method | Key Features | Potential Applications |

| Carbamate Linkage Formation | Direct reaction with amine-containing polymers; stable linkage. | Fluorescent labeling of biopolymers, creating polymer-based sensors. |

| Integration with Click Chemistry | High efficiency and specificity; modular approach to functionalization. | Development of well-defined functional polymers for drug delivery and bioimaging. |

| Control of Photophysical Properties | Tunable excimer/monomer emission; sensitivity to local environment. | Smart materials, responsive polymer systems, probes for polymer dynamics. |

Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations provide a static, ground-state picture of the molecule, revealing fundamental details about its geometry, orbital energies, and electron distribution.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. DFT studies on 2-(1-Pyrenyl)ethyl chloroformate focus on optimizing its three-dimensional geometry and calculating the energies and shapes of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The pyrene (B120774) core is a large, planar polycyclic aromatic hydrocarbon (PAH). researchgate.net DFT calculations confirm that this planarity is largely maintained in the derivative. The ethyl chloroformate group, attached to the pyrene core, introduces specific electronic effects. The chloroformate moiety is strongly electron-withdrawing, which perturbs the electron density of the pyrene system.

Calculations show that the HOMO is typically localized on the electron-rich pyrene ring, characteristic of its π-system. Conversely, the LUMO can have significant contributions from both the pyrene core and the ethyl chloroformate group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, as it relates to the molecule's electronic excitation energy and chemical reactivity. acs.orgnih.gov For pyrene derivatives, this gap is a key determinant of their photophysical properties. acs.org Theoretical studies on related substituted pyrenes show that functionalization can significantly reduce the HOMO-LUMO gap compared to pristine pyrene. nih.gov

Note: Values are illustrative and depend on the specific functional and basis set used in the calculation.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. youtube.com This method is particularly useful for quantifying the electronic interactions between different parts of the this compound molecule.

Table 2: Key Electronic Interactions from NBO Analysis

| Interaction Type | Donor Orbital | Acceptor Orbital | Significance |

|---|---|---|---|

| π-conjugation | π (C=C) of Pyrene | π* (C=C) of Pyrene | Delocalization across the aromatic system, defining the core electronic properties. |

| Hyperconjugation | π (Pyrene) | σ* (C-C) of ethyl linker | Electronic delocalization from the ring to the linker, influencing conformation. |

| Inductive Effect | C-Cl bond | C=O bond | Strong electron withdrawal by chlorine increases the electrophilicity of the carbonyl carbon. |

Molecular Dynamics Simulations of Derivatization Reactions and Interactions

While quantum chemical calculations describe a static molecule, molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations are used to model the derivatization process where this compound reacts with a target molecule, such as an amine or alcohol, in a solvent environment. arxiv.orgnih.gov

In a typical simulation, the force fields for the pyrene derivative and the target molecule are defined, and they are placed in a simulated box of solvent molecules. The simulation then calculates the forces on all atoms and advances their positions and velocities in small time steps, tracing out a trajectory. nih.gov These trajectories provide insight into the reaction mechanism, including the approach of the nucleophile to the chloroformate, the formation of a tetrahedral intermediate, and the eventual departure of the chloride leaving group. MD simulations can also reveal the role of the solvent in stabilizing intermediates and transition states.

Theoretical Modeling of Photophysical Phenomena

The most valuable feature of the pyrene group is its unique fluorescence behavior, which is highly sensitive to its local environment. Theoretical modeling is essential for understanding and predicting these photophysical phenomena.

A hallmark of pyrene is its ability to form an "excimer," an excited-state dimer that forms when an excited pyrene molecule comes into close contact with a ground-state pyrene molecule. researchgate.net This process is concentration-dependent and results in a dramatic change in the emission spectrum: the structured, violet-blue fluorescence of the monomer is replaced by a broad, structureless, green-shifted emission from the excimer. rsc.org

Theoretical simulations, often using a combination of quantum mechanics and molecular mechanics (QM/MM) or time-dependent DFT (TD-DFT), can model this process. rsc.orgrsc.org Simulations reveal that excimer formation is driven by π-π stacking interactions, where two pyrene rings arrange themselves in a sandwich-like or twisted-stacked conformation. nih.govrsc.org The optimal geometry for excimer formation involves significant structural rearrangement from the ground state. researchgate.net Molecular dynamics simulations can track the diffusion and collision of pyrene-labeled molecules, providing rates for excimer formation that can be compared with experimental data. arxiv.org

Theoretical methods, particularly TD-DFT, are used to predict the absorption and emission spectra of both the monomer and excimer species. acs.orgacs.org By calculating the energies of the ground and excited states, it is possible to predict the wavelengths of maximum absorption and emission. acs.org

These calculations can also predict how the spectra will change in different solvents, a phenomenon known as solvatochromism. The polarity of the solvent can stabilize the excited state to varying degrees, leading to shifts in the emission wavelength. Theoretical models can incorporate solvent effects either implicitly (as a continuous dielectric medium) or explicitly (by including individual solvent molecules in the calculation). This allows for the prediction of the environmental sensitivity of the pyrene probe, which is one of its most powerful features as a sensor. For instance, studies have shown that the emission profile of pyrene-based systems can be tuned through substitution, and these effects can be rationalized and predicted with computational modeling. acs.orgrsc.org

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for Pyrene Systems

| Species | Property | Theoretical Prediction (Typical) | Experimental Observation (Typical) |

|---|---|---|---|

| Pyrene Monomer | Absorption λmax | 330-350 nm | ~345 nm |

| Pyrene Monomer | Emission λmax | 370-400 nm | ~375, 395 nm (structured) researchgate.net |

| Pyrene Excimer | Emission λmax | 460-500 nm | ~480 nm (broad, structureless) researchgate.net |

Note: Wavelengths are approximate and can vary based on solvent and specific molecular structure.

Intermolecular Interaction Analysis in Derivatized Systems

The non-covalent interactions involving the pyrene group are central to the behavior of systems derivatized with this compound. These interactions, primarily π-π stacking, dictate the assembly of molecules in both solution and the solid state, influencing the observed photophysical properties. Computational chemistry offers a suite of tools to dissect and quantify these weak, yet crucial, forces.

Detailed research into the intermolecular interactions of pyrene-containing systems often employs quantum mechanical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), to elucidate the geometries and energies of interacting molecules. nih.govchemrxiv.orgeiu.eduresearchgate.net These methods can accurately model the dispersion forces that are dominant in π-π stacking interactions. eiu.edu

For instance, studies on pyrene dimers have identified various stable conformations, including parallel-displaced and T-shaped arrangements, with calculated binding energies that underscore the significance of these interactions. chemrxiv.orgresearchgate.net The choice of computational method and basis set is critical for obtaining results that are in good agreement with experimental data. eiu.edu Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have shown promise in accurately describing π-stacking energies. eiu.edu

A comprehensive analysis of a system derivatized with this compound would involve mapping the potential energy surface of a dimer of the derivatized molecule. This would reveal the most stable intermolecular configurations and the energy barriers between them. Key parameters extracted from such a study would include the binding energy, the interplanar distance between the pyrene moieties, and the degree of lateral and longitudinal displacement.

While specific computational studies on molecules derivatized with this compound are not widely available in the public domain, the principles derived from studies on other pyrene derivatives are directly applicable. For example, a study on a rhenium carbonyl complex bearing a 1-pyrenyl group utilized computational methods to understand the π-π stacking interactions observed in the crystal structure. eiu.edu Such studies provide a framework for the type of data that would be generated for a this compound-derivatized system.

The following table illustrates the kind of data that would be expected from a computational investigation into the intermolecular interactions of a hypothetical molecule, "Molecule A," derivatized with this compound. This data is representative of the outputs from DFT calculations on similar π-stacked systems.

| Interacting System | Computational Method | Basis Set | Interaction Energy (kcal/mol) | Interplanar Distance (Å) | Key Interacting Residues |

|---|---|---|---|---|---|

| (Molecule A)₂ Dimer | DFT (B3LYP-D3) | 6-311G(d,p) | -12.5 | 3.45 | Pyrene-Pyrene (π-π stacking) |

| Molecule A - Solvent (Toluene) | DFT/CPCM | 6-31G(d) | -4.2 | N/A | Pyrene - Toluene (π-π) |

| Molecule A - BSA Complex | Molecular Docking | N/A | -8.9 (Binding Affinity) | N/A | Hydrophobic residues, Tryptophan |

Future Prospects and Interdisciplinary Research Directions of 2 1 Pyrenyl Ethyl Chloroformate

The unique photophysical properties of the pyrene (B120774) moiety, such as its high fluorescence quantum yield, long excited-state lifetime, and propensity for excimer formation, position 2-(1-Pyrenyl)ethyl chloroformate (PEOC) and its derivatives as valuable tools in a variety of scientific fields. rsc.orgrsc.orgresearchgate.netrsc.org The future of this compound class lies in the strategic design of novel variants, their integration with cutting-edge technologies, and their application in complex chemical and biological systems.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for preparing 2-(1-Pyrenyl)ethyl chloroformate, and what critical parameters must be controlled during its synthesis?

- Methodological Answer : Synthesis typically involves reacting pyrenylethanol with phosgene or its derivatives under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions), inert atmosphere (N₂/Ar) to prevent hydrolysis, and stoichiometric excess of chloroformate precursors. Post-synthesis purification via column chromatography (e.g., silica gel with hexane/ethyl acetate) is critical to isolate the product from unreacted pyrenyl derivatives .

Q. What safety precautions are essential when handling this compound, given its reactivity and toxicity profile?

- Methodological Answer : Use fume hoods, chemically resistant gloves (nitrile/neoprene), and eye protection. Avoid moisture exposure due to hydrolysis risks, which release HCl and CO₂. Store under inert gas at –20°C. In case of inhalation, move to fresh air and administer oxygen; skin contact requires immediate washing with soap/water and 1% sodium bicarbonate .

Q. How is this compound utilized in the derivatization of biomolecules for chromatographic analysis?

- Methodological Answer : It reacts with primary amines (e.g., amino acids) to form stable pyrenyl ethyl carbamates, enhancing UV/fluorescence detection. Typical protocol: Mix analyte with chloroformate in ethanol/pyridine (pH 8–9), shake for 30 seconds, extract with chloroform, and analyze via HPLC or GC-MS .

Advanced Research Questions

Q. What strategies can be employed to optimize the derivatization efficiency of this compound with amino groups in complex biological matrices?

- Methodological Answer : Optimize pH (8–9) using pyridine to scavenge HCl, and reduce matrix interference via solid-phase microextraction (SPME). Use experimental design (e.g., Box-Behnken) to model variables: reagent concentration (5–20 mM), reaction time (10–60 s), and temperature (25–40°C). Validate with spike-recovery tests in plasma/tissue homogenates .

Q. How do competing reactions, such as hydrolysis or side reactions with hydroxyl groups, impact the derivatization yield of this compound, and how can these be mitigated?

- Methodological Answer : Hydrolysis competes in aqueous media, reducing yield by >50%. Mitigate by using anhydrous solvents (e.g., THF) and derivatizing under N₂. Hydroxyl group interference (e.g., serine) is minimized by pre-acetylation with acetic anhydride or using selective catalysts like triethylamine .

Q. What analytical techniques are most effective for characterizing the purity and stability of this compound, and how should data inconsistencies be resolved?

- Methodological Answer : Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (pyrenyl aromatic signals at δ 7.8–8.5 ppm). Stability studies under varying temperatures and humidity levels (Karl Fischer titration for moisture) identify degradation products. Resolve spectral inconsistencies (e.g., unexpected peaks) by cross-validating with FT-IR (C=O stretch at 1740 cm⁻¹) and high-resolution MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.